2-[Carboxymethyl(ethyl)amino]acetic acid
Description
2-[Carboxymethyl(ethyl)amino]acetic acid is an acyclic polyaminocarboxylic acid derivative characterized by a central glycine backbone substituted with an ethyl group and a carboxymethyl group on the nitrogen atom. Its molecular formula is C₇H₁₂N₂O₄, featuring two carboxylate groups and one tertiary amine, enabling moderate metal-chelating capabilities.
Properties
CAS No. |
5336-17-4 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-[carboxymethyl(ethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-7(3-5(8)9)4-6(10)11/h2-4H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
QHHFAXFIUXRVSI-UHFFFAOYSA-N |
SMILES |
CCN(CC(=O)O)CC(=O)O |
Canonical SMILES |
CCN(CC(=O)O)CC(=O)O |
Other CAS No. |
5336-17-4 |
sequence |
G |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The chelation efficiency, structural complexity, and applications of 2-[Carboxymethyl(ethyl)amino]acetic acid are best contextualized against established polyaminocarboxylic acids. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Stability constants (Log K) indicate binding affinity for Gd³+ unless specified.
Key Differences
Denticity and Coordination Capacity: this compound provides four donor atoms (2N, 2O), limiting its coordination to smaller or less-demanding metal ions. In contrast, EDTA and DTPA offer 6–9 donor atoms, enabling stable octahedral or nonahedral coordination with transition metals and lanthanides .
Stability Constants: The compound’s lower denticity likely results in weaker metal complexes compared to EDTA (Log K = 17.3 for Gd³+) and DTPA (Log K = 22.5).
Structural Flexibility: Unlike rigid macrocyclic ligands (e.g., DOTA), acyclic structures like this compound exhibit conformational flexibility, which may enhance kinetic lability but reduce thermodynamic stability .
Applications: EDTA/DTPA: Dominant in clinical (e.g., Magnevist®) and industrial (e.g., radionuclide chelation) uses due to high stability . this compound: Limited to research contexts, such as intermediate synthesis (e.g., acridine derivatives in ) or specialized chelation where steric hindrance is advantageous .
Preparation Methods
Alkylation of Iminodiacetic Acid
One of the principal methods to prepare 2-[Carboxymethyl(ethyl)amino]acetic acid involves the alkylation of iminodiacetic acid with appropriate alkyl halides, such as ethyl bromide or other bromoalkanes.
- A stirred solution of iminodiacetic acid is prepared in methanol.
- Potassium hydroxide (KOH) is added to deprotonate the carboxylic acid groups, enhancing nucleophilicity.
- The alkylating agent, e.g., (2-bromoethyl)benzene or ethyl bromide, is added to the mixture.
- The reaction proceeds under controlled temperature and stirring, leading to the formation of N-alkylated iminodiacetic acid derivatives.
- The product is isolated by standard work-up procedures, including filtration and purification.
This method is well-documented for synthesizing various N-alkylated iminodiacetic acid derivatives, including this compound, by selecting the appropriate alkyl halide.
Acylation and Esterification Routes
An alternative preparation involves multi-step acylation and esterification:
- Step 1: Formation of diesters of iminodiacetic acid by reaction with methanol and thionyl chloride (SOCl₂), producing methyl esters.
- Step 2: Acylation of the amino group using acyl chlorides such as benzoyl chloride.
- Step 3: Saponification (hydrolysis) of the esters to regenerate the carboxylic acid groups, yielding the target compound.
Conversion to Cyclic Anhydrides and Subsequent Reactions
In some synthetic schemes, the N-alkylated or N-acylated iminodiacetic acid derivatives are converted in situ into cyclic anhydrides using trifluoroacetic anhydride (TFAA) in acetic anhydride. These anhydrides then react with amino acid derivatives such as histidine or phenylalanine to form more complex molecules, which after deprotection steps yield the final products.
While this method is more specialized and used for preparing analogues with biological activity, it highlights the chemical flexibility of iminodiacetic acid derivatives in synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Alkylation of Iminodiacetic Acid | Iminodiacetic acid, KOH, alkyl bromide, MeOH | Direct, straightforward, good yields | Requires control of alkyl halide reactivity |
| Acylation and Esterification | Iminodiacetic acid, SOCl₂, MeOH, acyl chlorides | Allows introduction of acyl groups, versatile | Multi-step, requires ester hydrolysis |
| Cyclic Anhydride Formation | N-alkylated iminodiacetic acid, TFAA, acetic anhydride | Enables coupling with amino acid derivatives | More complex, used for bioactive analogues |
Research Findings and Practical Considerations
- Alkylation reactions are typically performed in methanol with KOH as the base, which facilitates the nucleophilic substitution on alkyl bromides, yielding the N-alkylated products efficiently.
- The choice of alkylating agent directly influences the substituent on the amino nitrogen, allowing for tailored synthesis of ethyl-substituted derivatives.
- Esterification and acylation steps provide a route to protect and modify functional groups, essential for subsequent synthetic transformations.
- The cyclic anhydride intermediate approach is valuable for synthesizing derivatives with enhanced biological properties but requires careful control of reaction conditions and purification steps.
- Purification is generally achieved by crystallization or chromatographic techniques, depending on the derivative and scale.
Additional Notes on Related Compounds
While this compound is a specific compound, it is related structurally to ethylenediaminetetraacetic acid (EDTA) and its derivatives, which are synthesized by similar alkylation and acylation strategies involving iminodiacetic acid precursors. However, the focus here remains on the ethyl-substituted derivative.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are suitable for producing 2-[Carboxymethyl(ethyl)amino]acetic acid?
- Methodological Answer : The compound can be synthesized via Boc protection of the amino group, followed by coupling with ethylamine derivatives using carbodiimide reagents (e.g., EDCI/HOBt). Deprotection with trifluoroacetic acid (TFA) yields the final product. Key considerations include maintaining anhydrous conditions during coupling and optimizing stoichiometry to minimize side reactions. For example, EDCI/HOBt-mediated coupling achieved 77.7% yield in analogous syntheses .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., δ 3.72 ppm for methylene groups) and carbon backbone.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+Na]+ at m/z 468.4 in similar compounds).
- Elemental Analysis : Validate purity (>95% via C/H/N ratios).
- HPLC : Monitor reaction progress and isolate impurities .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Use liquid-liquid extraction (ethyl acetate/water phases) followed by gradient column chromatography (hexane/ethyl acetate). For acidic derivatives, ion-exchange chromatography at pH 3–5 enhances separation efficiency. Studies on aliphatic dicarboxylic acids report >90% recovery using pH-controlled extraction .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across biological models (e.g., nematode larval stages)?
- Methodological Answer : Conduct dose-response studies with standardized larval stages (L1-L3) under controlled osmotic conditions. For example, 1% solutions killed 85% of L1/L2 larvae but 0% of L3, suggesting stage-specific cuticle permeability. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to quantify susceptibility differences. Replicate experiments across multiple batches to account for biological variability .
Q. What experimental designs are optimal for assessing pH-dependent stability in biological systems?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at pH 2–12 (25–40°C) and monitor degradation via HPLC.
- Infrared Spectroscopy : Track carboxylate group changes (e.g., C=O stretch at 1700–1750 cm⁻¹).
- Buffer Selection : Use phosphate buffers for pH 2–8 and carbonate for pH 8–12 to avoid interference .
Q. How can computational methods predict biomolecular interactions (e.g., with nematode acetylcholinesterase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses and calculate binding energies (ΔG).
- MD Simulations : Assess complex stability over 100-ns trajectories (e.g., RMSD < 2 Å).
- QSAR Models : Derive activity thresholds from analogous aminoacetic acid derivatives .
Q. What methodological controls are critical when evaluating antioxidant activity in cellular assays?
- Methodological Answer :
- Positive Controls : Include ROS scavengers (e.g., ascorbic acid).
- Baseline ROS Measurement : Normalize data to protein content (Bradford assay).
- Viability Controls : Perform MTT assays to rule out cytotoxicity.
- Cross-Validation : Use multiple assays (DCFDA for intracellular ROS, TBARS for lipid peroxidation) .
Data-Driven Insights
| Parameter | L1/L2 Survival (%) | L3 Survival (%) | Concentration | Reference |
|---|---|---|---|---|
| Aminoacetic acid (1%) | 15 | 100 | 1% | |
| Succinic acid (1%) | 25 | 100 | 1% | |
| Aminoacetic acid (0.01%) | 30 | 100 | 0.01% |
Key Considerations for Methodological Rigor
- Synthetic Optimization : Adjust reaction time and temperature to maximize yield. For example, EDCI/HOBt coupling at 25°C for 10 hours improved yields by 20% compared to shorter durations .
- Biological Replication : Use ≥3 biological replicates to ensure statistical power in bioactivity assays .
- Computational Validation : Cross-check docking results with experimental IC₅₀ values to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
